molecular formula C20H22ClN5O2 B3006478 8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887459-78-1

8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B3006478
CAS RN: 887459-78-1
M. Wt: 399.88
InChI Key: DALKDBZUJPHSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H22ClN5O2 and its molecular weight is 399.88. The purity is usually 95%.
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Scientific Research Applications

Urease Inhibition

Urease is an enzyme responsible for various health issues, including catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, and kidney stone formation. Researchers have actively sought efficient urease inhibitors. In this context, the thiourea skeleton plays a crucial role. Scientists synthesized a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids (compounds 4a–j) with aliphatic and aromatic side chains. These compounds were characterized using analytical techniques such as FT-IR, ^1H-NMR, and ^13C-NMR. Notably, the derivative 4i exhibited potent anti-urease activity, with an inhibitory concentration (IC50) in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM, outperforming the standard thiourea (IC50 = 4.7455 ± 0.0545 μM) .

Thiazole Derivatives

Another related compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (5), was synthesized by refluxing 3-chloro-2-methylphenylthiourea with 4-fluorophenacylbromide in ethanol. Thiazole derivatives like this one have potential applications in medicinal chemistry and drug development .

Chiral Stationary Phase

A novel β-cyclodextrin-bonded chiral stationary phase (CSP) called 35CMP-CD-HPS has been synthesized and applied in high-performance liquid chromatography (HPLC). This CSP, partially substituted with 3-chloro-5-methylphenylcarbamate and appended with propylsilyl groups, demonstrates versatility under normal-phase, reversed-phase, and polar organic mobile phases. Its applications extend to enantioselective separations and analytical chemistry .

properties

IUPAC Name

6-(3-chloro-2-methylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-6-10-24-18(27)16-17(23(5)20(24)28)22-19-25(12(3)13(4)26(16)19)15-9-7-8-14(21)11(15)2/h7-9H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALKDBZUJPHSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=C(C(=CC=C4)Cl)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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